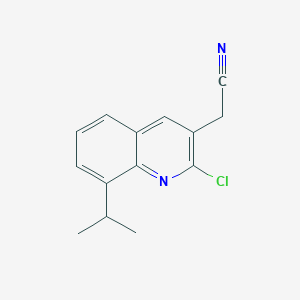
2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile is a chemical compound with a complex structure, featuring a quinoline core substituted with a chloro group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The chloro and isopropyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the isopropyl group can be introduced using isopropyl bromide in the presence of a base.
Acetonitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction, often using sodium cyanide as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroquinolin-3-yl)acetonitrile: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
2-(8-Isopropylquinolin-3-yl)acetonitrile: Lacks the chloro group, which may influence its substitution reactions and overall stability.
Uniqueness
2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile is unique due to the presence of both chloro and isopropyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H13ClN2 |
|---|---|
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
2-(2-chloro-8-propan-2-ylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C14H13ClN2/c1-9(2)12-5-3-4-10-8-11(6-7-16)14(15)17-13(10)12/h3-5,8-9H,6H2,1-2H3 |
Clave InChI |
OISXXVAZQINIPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


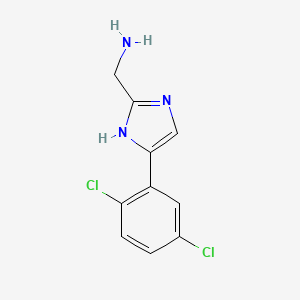
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
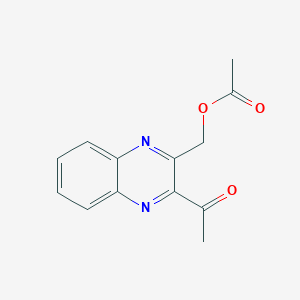
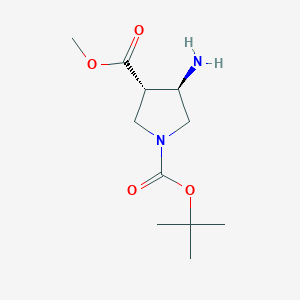
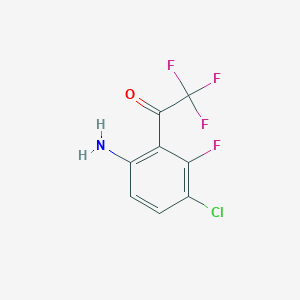
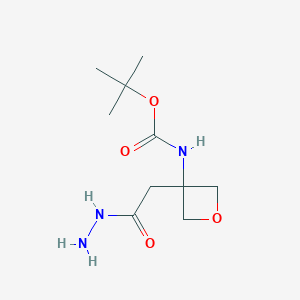

![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)

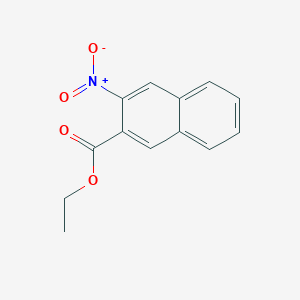
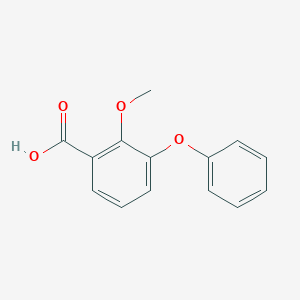
![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)


